![molecular formula C49H88N2O6 B14238261 3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid CAS No. 545389-64-8](/img/structure/B14238261.png)
3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoic acid core with two long aliphatic chains, each containing a decylamino group and an oxoundecyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid typically involves multi-step organic reactions. The initial step often includes the preparation of the benzoic acid core, followed by the attachment of the aliphatic chains through esterification or amidation reactions. Common reagents used in these reactions include carboxylic acids, amines, and coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and polymers. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, the compound can be used as a probe or ligand to study interactions with proteins, enzymes, and other biomolecules.
Medicine: The compound’s potential therapeutic properties are explored in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals, surfactants, and other industrial products.
作用机制
The mechanism of action of 3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound’s aliphatic chains and functional groups enable it to bind to specific sites on these targets, modulating their activity and function. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
- 3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid butyl ester
- This compound methyl ester
- This compound ethyl ester
Uniqueness
Compared to similar compounds, this compound stands out due to its specific functional groups and structural configuration
属性
CAS 编号 |
545389-64-8 |
|---|---|
分子式 |
C49H88N2O6 |
分子量 |
801.2 g/mol |
IUPAC 名称 |
3,5-bis[11-(decylamino)-11-oxoundecoxy]benzoic acid |
InChI |
InChI=1S/C49H88N2O6/c1-3-5-7-9-11-19-25-31-37-50-47(52)35-29-23-17-13-15-21-27-33-39-56-45-41-44(49(54)55)42-46(43-45)57-40-34-28-22-16-14-18-24-30-36-48(53)51-38-32-26-20-12-10-8-6-4-2/h41-43H,3-40H2,1-2H3,(H,50,52)(H,51,53)(H,54,55) |
InChI 键 |
OWMVSFWCRROBNT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCNC(=O)CCCCCCCCCCOC1=CC(=CC(=C1)C(=O)O)OCCCCCCCCCCC(=O)NCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


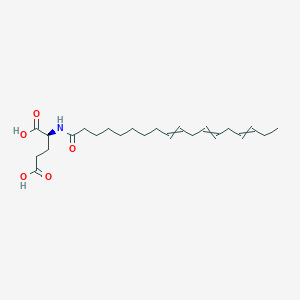
![([1,1'-Biphenyl]-4-yl)methyl 3-hydroxybutanoate](/img/structure/B14238179.png)
![Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-phenoxy-, (1S,2S,3R,5R)-](/img/structure/B14238182.png)
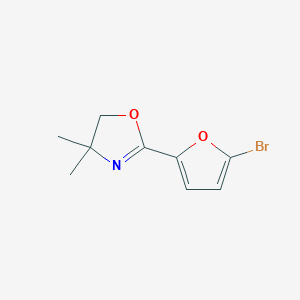
![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]bis(2-methylphenol)](/img/structure/B14238202.png)
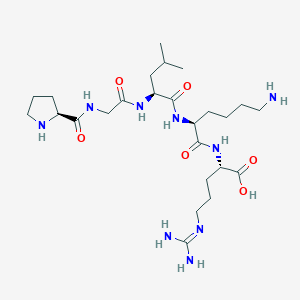
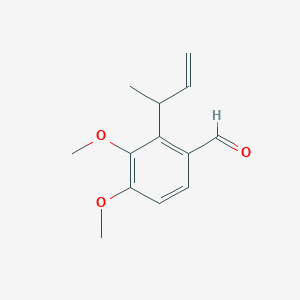

![N-[4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14238253.png)

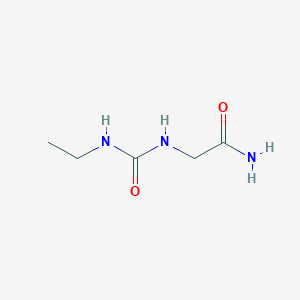
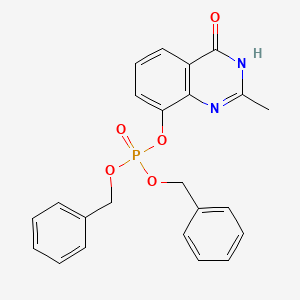
![Benzene, 1-[[(1R)-1-phenyl-2-propenyl]oxy]-4-(trifluoromethyl)-](/img/structure/B14238270.png)

